molecular formula C18H20N2O5 B5774695 methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate

methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate

Cat. No. B5774695
M. Wt: 344.4 g/mol
InChI Key: MMBFWEASPKRKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate, also known as DMBCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate has been studied for its potential applications in various scientific fields. One such application is in the development of fluorescent probes for detecting enzymes such as caspases, which are involved in programmed cell death. methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

Methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate works by inhibiting the activity of caspases, which are responsible for the cleavage of various proteins involved in apoptosis. By inhibiting caspase activity, methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate can induce apoptosis in cancer cells and potentially be used as a therapeutic agent.
Biochemical and Physiological Effects:
methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate has been shown to have a significant impact on the biochemical and physiological processes of cells. In cancer cells, methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate induces apoptosis by inhibiting caspase activity. Additionally, methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate is its potential use as a fluorescent probe for detecting caspase activity. However, one limitation of methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate. One direction is to further investigate its potential use as a therapeutic agent in cancer therapy. Additionally, methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate could be further developed as a fluorescent probe for detecting other enzymes involved in various biological processes. Further research could also focus on improving the solubility of methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate to expand its potential applications in lab experiments.
Conclusion:
In conclusion, methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate and its applications in various fields.

Synthesis Methods

Methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate can be synthesized through a multi-step process involving the reaction between 3,4-dimethoxybenzylamine and 2-aminobenzoic acid. The resulting intermediate is then treated with methyl chloroformate to yield methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate.

properties

IUPAC Name

methyl 2-[(3,4-dimethoxyphenyl)methylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-15-9-8-12(10-16(15)24-2)11-19-18(22)20-14-7-5-4-6-13(14)17(21)25-3/h4-10H,11H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBFWEASPKRKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.